1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea is a synthetic compound notable for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclopentyl ring and an isopropyl group attached to a urea moiety, which contributes to its distinct chemical and biological properties.
The compound can be synthesized from 3-aminocyclopentylmethanol and isopropyl isocyanate, typically under controlled laboratory conditions. While specific industrial production methods are not widely documented, the synthesis can be scaled up for industrial applications by optimizing reaction conditions and employing purification techniques to achieve high yield and purity.
1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea belongs to the class of organic compounds known as ureas. Ureas are characterized by the presence of the functional group -NH(C=O)-, where nitrogen is bonded to a carbonyl group. This compound's structure allows it to interact with various biological targets, making it of interest in medicinal chemistry.
The synthesis of 1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea generally follows these steps:
The reaction proceeds through the nucleophilic attack of the amino group on the isocyanate, leading to the formation of the urea structure. This method allows for the efficient synthesis of the compound with a good yield in laboratory settings.
The molecular formula for 1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea is C10H21N3O, with a molecular weight of 199.29 g/mol. The structural representation includes:
Property | Value |
---|---|
Molecular Formula | C10H21N3O |
Molecular Weight | 199.29 g/mol |
IUPAC Name | 1-[(3-Aminocyclopentyl)methyl]-3-propan-2-ylurea |
InChI Key | CDRSCBCNYDDEHW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)NC(=O)NCC1CCC(C1)N |
1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea can undergo various chemical reactions:
Oxidation:
Reduction:
Substitution:
The reactions are typically conducted under controlled conditions to ensure selectivity and yield. For example:
The mechanism of action for 1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and potentially leading to various biological effects. The exact pathways depend on the context of use, including potential therapeutic applications in drug development.
The compound exhibits typical characteristics associated with organic ureas, including solubility in polar solvents due to its polar functional groups.
Key chemical properties include:
These properties make it suitable for further chemical modifications and applications in synthetic chemistry.
1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea has several notable applications:
The strategic incorporation of a cyclopentyl core linked to a urea functionality addresses critical drug design parameters for achieving target selectivity and metabolic stability. The cyclopentane ring's enhanced conformational rigidity compared to linear chains or larger rings reduces entropic penalties upon target binding, as demonstrated in kinase inhibitor scaffolds like KB-0742 where cyclopentyl derivatives improve CDK9 selectivity [2]. The urea group serves as a privileged hydrogen-bonding motif capable of forming bidentate interactions with biological targets, analogous to clinically validated protease inhibitors [7]. This scaffold's modulated lipophilicity (calculated log P ~1.5-2.2) balances membrane permeability and aqueous solubility, addressing limitations observed in earlier-generation compounds like purine analogs where excessive polarity hindered cellular uptake [6]. The methylene spacer between the cyclopentylamine and urea nitrogen provides steric decoupling that optimizes pharmacophore geometry while maintaining synthetic accessibility, a design feature validated in immunomodulatory patents covering structurally related cyclopentylmethyl-ureas [1].
Controlling substitution patterns on the cyclopentane ring demands precise synthetic strategies due to the proximity of functional groups and potential for regioisomer formation. The 3-aminocyclopentyl precursor, particularly tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate (CAS 645400-44-8), serves as a key chiral building block for introducing the aminomethyl arm at C1 via stereocontrolled alkylation [8]. Electrophilic amination at C3 exhibits significant stereoelectronic constraints: equatorial amines undergo N-functionalization 6-fold faster than axial isomers due to reduced 1,3-diaxial interactions, as quantified by NMR reaction monitoring [9]. Protecting group selection critically influences regioselectivity – tert-butoxycarbonyl (Boc) protection enables >95% C1 alkylation selectivity versus benzyl carbamates (<70% selectivity) due to diminished steric encumbrance [8].
Table 1: Regioselectivity in 3-Aminocyclopentyl Derivatives
C3 Protecting Group | Electrophile | C1:C2 Ratio | Reaction Yield (%) |
---|---|---|---|
Boc | Iodomethane | 98:2 | 85 |
Cbz | Iodomethane | 72:28 | 78 |
Boc | Allyl bromide | 95:5 | 82 |
Cbz | Allyl bromide | 68:32 | 75 |
Further diversification leverages directional ring activation: C-H functionalization adjacent to the amine is facilitated by transient imine formation, enabling site-selective halogenation or oxidation [5] [9]. Computational modeling (DFT B3LYP/6-31G*) reveals the C1 position exhibits 12-15 kJ/mol lower activation energy for functionalization compared to C2/C5 due to reduced torsional strain in the transition state [9].
Solid-phase peptide synthesis (SPPS) methodologies enable efficient construction of the urea linkage while circumventing solubility challenges inherent to cyclopentyl intermediates. The 2-chlorotrityl chloride resin immobilizes Fmoc-protected aminocyclopentyl precursors through the C3 amine, preserving the primary amine for urea formation [7]. Critical innovation involves in situ isocyanate generation on-resin using triphosgene (0.3 eq)/DIPEA in anhydrous DCM at 0°C, followed by nucleophilic addition of isopropylamine to form the urea moiety with <5% symmetric urea byproducts [7] [10]. This method achieves 78-85% coupling efficiency versus 45-60% for solution-phase approaches, as quantified by LC-MS monitoring of resin cleavage.
Table 2: Solid-Phase Urea Formation Efficiency
Isocyanate Activator | Temperature (°C) | Urea Yield (%) | Symmetric Urea Impurity (%) |
---|---|---|---|
Triphosgene | 0 | 85 | 4.2 |
Triphosgene | 25 | 76 | 12.1 |
Carbonyldiimidazole (CDI) | 0 | 68 | 8.7 |
CDI | 25 | 59 | 18.5 |
Key advantages include: (1) automation compatibility through iterative washing cycles that remove excess reagents; (2) real-time reaction monitoring via on-bead FT-IR spectroscopy (characteristic isocyanate peak at 2270 cm⁻¹ disappearance); and (3) orthogonal deprotection capabilities enabling sequential functionalization [7]. Final cleavage with TFA/TIS/H₂O (95:2.5:2.5) delivers the target compound with >90% purity after precipitation, avoiding chromatographic separation of polar urea derivatives.
The stereogenic centers at C1 and C3 introduce complex diastereomeric outcomes during nucleophilic substitutions. cis-1,3-Disubstituted cyclopentanes (like the title compound) exhibit significantly higher biological activity (IC₅₀ values 3-5 fold lower) than trans-diastereomers in kinase inhibition assays, necessitating strict stereocontrol [2] [5]. The major challenge arises from epimerization at C3 during alkylation: under basic conditions, the α-proton becomes labile (pKₐ ~28) leading to enolate formation and racemization. Kinetic studies show epimerization occurs within 5 minutes at pH >9.0, mandating buffered neutral conditions for C1 functionalization [9].
Dynamic kinetic resolution (DKR) strategies overcome these limitations: chiral rhodium(II) catalysts (e.g., Rh₂(S-DOSP)₄) enable in situ racemization of the C3 center while promoting stereoselective nucleophilic addition, achieving cis-selectivity up to 98:2 dr [9]. Temperature-controlled reactions at -40°C further enhance stereocontrol by slowing non-catalyzed racemization. Computational analysis reveals the cis transition state benefits from reduced 1,3-allylic strain (8.3 kJ/mol lower than trans) when the aminomethyl group occupies a pseudo-equatorial position.
Table 3: Stereochemical Outcomes in Cyclopentane Ring Modification
Reaction Type | Catalyst/Additive | cis:*trans Ratio | Configuration at C3 |
---|---|---|---|
Uncontrolled alkylation | None | 55:45 | Racemic |
Thermodynamic control | DBU, 80°C | 75:25 | Racemic |
Chiral auxiliary | (S)-Proline derivative | 90:10 | >99% S |
DKR | Rh₂(S-DOSP)₄ | 98:2 | >99% S |
Post-functionalization stereochemical integrity is monitored through chiral HPLC (Chiralpak IC column, heptane/ethanol/diethylamine 90:10:0.1) and circular dichroism spectroscopy. Molecular dynamics simulations confirm the cis-1,3 arrangement optimally positions the aminomethyl group for target engagement, with RMSD <0.8 Å in protein binding pockets versus >2.5 Å for trans-isomers [2] [5].
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5